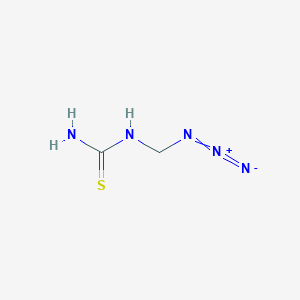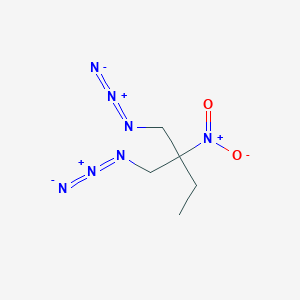
2-Methyloctadec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloctadec-9-enoic acid is a monounsaturated fatty acid with the molecular formula C19H36O2 It is a derivative of octadecenoic acid, characterized by the presence of a methyl group at the second carbon and a double bond at the ninth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctadec-9-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available fatty acids or their derivatives.
Formation of Double Bond: The double bond at the ninth carbon is introduced via an elimination reaction, often using a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Hydrogenation: Partial hydrogenation of polyunsaturated fatty acids to achieve the desired monounsaturation.
Biotechnological Methods: Utilizing genetically engineered microorganisms to produce the compound through fermentation processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyloctadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Scientific Research Applications
2-Methyloctadec-9-enoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biopolymers, biolubricants, and biosurfactants.
Mechanism of Action
The mechanism of action of 2-Methyloctadec-9-enoic acid involves its interaction with cellular membranes, where it can modulate membrane fluidity and permeability. It may also interact with specific enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its effects on inflammation and microbial growth have been noted.
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: A monounsaturated fatty acid with a double bond at the ninth carbon but without the methyl group at the second carbon.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the ninth and twelfth carbons.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness
2-Methyloctadec-9-enoic acid is unique due to the presence of both a methyl group and a double bond, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
148031-23-6 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
2-methyloctadec-9-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h10-11,18H,3-9,12-17H2,1-2H3,(H,20,21) |
InChI Key |
JUUBMADBGZQVFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate](/img/structure/B12558852.png)
![2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine](/img/structure/B12558859.png)

![N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12558870.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)


![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)

![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)

![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)

